Benzo[1,3]dioxol-5-yl-(6-furan-2-yl-4-methyl-[1,5,2]dioxazinan-2-yl)-methanone
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Overview
Description
1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE is a complex organic compound that features a benzodioxole moiety fused with a furan ring and a dioxazinanone structure
Preparation Methods
The synthesis of 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Dioxazinanone Structure: This involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like sodium hydride or organolithium compounds.
Scientific Research Applications
1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE involves its interaction with cellular components. In anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by targeting microtubules and disrupting their polymerization . This leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and furan-containing molecules. Compared to these, 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE is unique due to its combined structural features, which contribute to its distinct chemical reactivity and biological activity. Some similar compounds are:
- 1,3-Benzodioxole-5-carboxylic acid
- 2-Furylmethanone
- Dioxazinanone derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H15NO6 |
---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[6-(furan-2-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone |
InChI |
InChI=1S/C16H15NO6/c1-10-8-17(23-16(22-10)13-3-2-6-19-13)15(18)11-4-5-12-14(7-11)21-9-20-12/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
HILBEYXUJYJLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(OC(O1)C2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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